Hydroxytyrosol

概要

説明

- フェニルエタノイドファミリーに属し、フェニルエチルアルコールと構造的に関連しています。

- ヒドロキシチロソールは、オリーブオイル やワイン など、様々な天然資源に含まれています。

- 無色の固体ですが、保管中にベージュ色に変色することがあります .

ヒドロキシチロソール: は、化学式 が示す有機化合物です。

製造方法

- ヒドロキシチロソールは、オリーブに含まれるオレウロペイン の加水分解によって生成されます。特にオリーブの成熟過程で生成されます。

- 工業生産方法には、オリーブの副産物からヒドロキシチロソールを抽出する方法や、酵素プロセスを用いる方法があります。

準備方法

- Hydroxytyrosol is generated by the hydrolysis of oleuropein , a compound found in olives, especially during olive ripening.

- Industrial production methods involve extracting this compound from olive byproducts or using enzymatic processes.

化学反応の分析

- ヒドロキシチロソールは、酸化 、還元 、置換 などの様々な反応を起こします。

- 一般的な試薬には、酵素 、酸化剤 、触媒 などがあります。

- 主な生成物には、官能基が修飾されたヒドロキシチロソールの誘導体が含まれます。

科学的研究の応用

健康上の利点: ヒドロキシチロソールは抗酸化作用を示し、そのため、 と に使用されています。肌の弾力性を高め、しわを減らし、傷の治癒を促進します。

抗炎症作用: TNF-α などの炎症性サイトカインを抑制し、転写因子NF-κB を調節します.

骨の健康: ヒドロキシチロソールはミネラルの吸収を助け、骨密度を維持し、骨粗鬆症のリスクを軽減します。

作用機序

- ヒドロキシチロソールの効果には、分子標的 と細胞経路 が関係しています。

- 酵素、受容体、シグナル伝達分子と相互作用し、遺伝子の発現と細胞応答に影響を与えます。

類似化合物の比較

- ヒドロキシチロソールは、オリーブに豊富に含まれていること、そして独特の健康上の利点を持つことから際立っています。

- 類似の化合物には、チロソール 、ベンジルアルコール 、その他のフェノール誘導体などがあります。

類似化合物との比較

- Hydroxytyrosol stands out due to its abundance in olives and its unique health benefits.

- Similar compounds include tyrosol , benzyl alcohol , and other phenolic derivatives.

生物活性

Hydroxytyrosol (HT) is a phenolic compound predominantly found in olive oil, particularly in its extra virgin form. It has garnered significant attention due to its extensive biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data tables.

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress, a contributor to various chronic diseases.

- Mechanism of Action : HT enhances the body's endogenous antioxidant defenses by activating nuclear factor E2-related factor 2 (Nrf2), which induces phase II detoxifying enzymes. This action helps in reducing oxidative damage in cells .

- Clinical Evidence : A study indicated that daily intake of 15 mg of this compound significantly modulated the antioxidant profile and expression of oxidative stress-related genes in individuals at risk for cardiovascular diseases .

2. Anti-inflammatory Effects

HT has been shown to exert significant anti-inflammatory effects, which may contribute to its protective role against cardiovascular diseases and cancer.

- In Vitro Studies : this compound reduced the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in various cell lines .

- Case Study : In a study involving hyperlipidemic rabbits, HT supplementation led to a significant reduction in atherosclerotic lesions and improved inflammatory markers compared to control groups .

3. Cardiovascular Protection

The cardiovascular benefits of this compound are well-documented, particularly its role in lipid metabolism.

- Lipid Profile Improvement : Research shows that HT can lower total cholesterol and LDL levels while increasing HDL cholesterol. For instance, a controlled diet supplemented with this compound resulted in a 50% decrease in total cholesterol and a significant increase in HDL levels .

- Mechanistic Insights : this compound protects low-density lipoproteins (LDL) from oxidation, thereby reducing the risk of atherosclerosis. The European Food Safety Authority recommends a daily intake of at least 5 mg for cardiovascular health benefits .

4. Anticancer Properties

Emerging evidence suggests that this compound may have anticancer effects through various mechanisms.

- Cell Proliferation Inhibition : HT has been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase signaling pathways. Studies on colon cancer cell lines demonstrated that HT significantly inhibited cell proliferation and induced cell death .

- Specific Cancer Types : Research indicates that this compound can inhibit the growth of breast, prostate, and liver cancer cells. For example, it was found to down-regulate the expression of the epidermal growth factor receptor (EGFR) in colon cancer cells .

5. Summary of Biological Activities

The following table summarizes key biological activities and their implications:

特性

IUPAC Name |

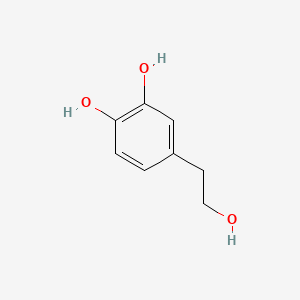

4-(2-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUBCHWRXWPFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147451 | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxytyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10597-60-1 | |

| Record name | Hydroxytyrosol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytyrosol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTYROSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEU0NE4O90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxytyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。